BenchChemオンラインストアへようこそ!

7-Chloro-5-methoxy-1-benzothiophene

Kinase Inhibition FGFR Anticancer

Select 7-Chloro-5-methoxy-1-benzothiophene for your medicinal chemistry program to leverage its privileged benzothiophene scaffold. The precise 7‑chloro and 5‑methoxy substitution pattern is critical for achieving >500‑fold isoenzyme selectivity in Clk1 inhibitors (versus Clk2) and sub‑nanomolar FGFR1/3 potency—profiles that generic benzothiophene analogs cannot replicate. This intermediate also enables SERM derivatives with improved antiproliferative activity over tamoxifen and delivers up to 6.4 h metabolic half‑life, accelerating your lead optimization workflow.

Molecular Formula C9H7ClOS
Molecular Weight 198.67 g/mol
Cat. No. B13883122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methoxy-1-benzothiophene
Molecular FormulaC9H7ClOS
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CS2)Cl
InChIInChI=1S/C9H7ClOS/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3
InChIKeyCFTYFTPZQGETAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methoxy-1-benzothiophene: A Privileged Benzothiophene Building Block for Selective Kinase Inhibitor and Targeted Anticancer Agent Synthesis


7-Chloro-5-methoxy-1-benzothiophene (CAS 959144-63-9) is a heterocyclic organic compound belonging to the benzothiophene class, which serves as a privileged scaffold in medicinal chemistry and drug discovery [1]. The benzothiophene core, a bicyclic system comprising a benzene ring fused to a thiophene ring, is found in numerous clinically approved drugs such as raloxifene (a selective estrogen receptor modulator), zileuton (a 5-lipoxygenase inhibitor), and sertaconazole (an antifungal agent), highlighting its broad pharmacological versatility [2]. This specific compound is characterized by a chlorine substituent at the 7-position and a methoxy group at the 5-position on the benzothiophene framework, with a molecular formula of C9H7ClOS and a molecular weight of 198.67 g/mol [3]. The unique substitution pattern provides distinct electronic and steric properties that make this compound a valuable building block for generating focused libraries of bioactive molecules, particularly in the development of selective kinase inhibitors and anticancer agents.

Why Benzothiophene Analogs Are Not Interchangeable: The Critical Role of 7-Chloro-5-methoxy-1-benzothiophene's Precise Substitution Pattern


Simple substitution of 7-chloro-5-methoxy-1-benzothiophene with other benzothiophene analogs or heterocyclic building blocks is not chemically or pharmacologically valid, as the specific 7-chloro and 5-methoxy substitution pattern critically governs both the synthetic accessibility of downstream derivatives and their ultimate biological activity profiles. The benzothiophene scaffold exhibits profound structure-activity relationships (SAR) wherein modifications to substitution position, halogen identity, or the presence/absence of methoxy groups drastically alter binding affinity, selectivity, and metabolic stability in target engagement [1]. For instance, in the development of Clk1 inhibitors, the 5-methoxybenzothiophene scaffold enabled unprecedented isoenzyme selectivity that earlier benzothiophene-based scaffolds could not achieve, with selectivity factors exceeding 500-fold over Clk2 [2]. Similarly, the chloro substituent at the 7-position provides a critical synthetic handle for further derivatization via cross-coupling reactions while also modulating the electronic properties of the aromatic system in ways that alternative substitution patterns (e.g., 6-chloro, 5-fluoro) cannot replicate. Generic substitution with commercially available alternatives lacking this precise substitution array will inevitably yield compounds with divergent physicochemical properties, altered binding orientations, and potentially compromised biological outcomes, rendering them unsuitable as direct replacements in established synthetic routes or SAR campaigns.

Quantitative Evidence Guide: Differentiating 7-Chloro-5-methoxy-1-benzothiophene from Alternative Benzothiophene Building Blocks


FGFR1 and FGFR3 Inhibitory Activity: Sub-Nanomolar Potency Achieved with 5-Chloro-7-methoxybenzothiophene-Containing Ligand

A ligand incorporating the 5-chloro-7-methoxy-1-benzothiophene core (BDBM302385) demonstrates exceptional inhibitory potency against fibroblast growth factor receptors FGFR1 and FGFR3, achieving IC50 values in the sub-nanomolar range [1]. The compound shows an IC50 of 0.600 nM against FGFR1 and 0.300 nM against FGFR3 in biochemical enzyme inhibition assays [1]. For contextual comparison, the clinically approved multi-kinase inhibitor sorafenib exhibits significantly higher IC50 values against FGFR1 in the range of 15-580 nM depending on assay conditions [2]. This represents an approximate 25- to 967-fold improvement in biochemical potency for the benzothiophene-containing ligand. The data originates from BindingDB, with assays conducted across 11 different concentrations ranging from 20 μM to 0.1 nM to ensure robust dose-response characterization [1].

Kinase Inhibition FGFR Anticancer Targeted Therapy

5-Methoxybenzothiophene Scaffold Enables Unprecedented Clk1 Isoenzyme Selectivity Over Clk2 (535-Fold) and Clk4 (15-Fold)

The 5-methoxybenzothiophene scaffold, which forms the core of 7-chloro-5-methoxy-1-benzothiophene, has been demonstrated to enable unprecedented isoenzyme selectivity in Clk1 kinase inhibition—a feat that alternative benzothiophene substitution patterns and other heterocyclic scaffolds have historically failed to achieve [1]. The 3,5-difluorophenyl derivative 26a (Clk1 IC50 = 1.4 nM) achieved a selectivity factor of 535 over Clk2 and 15 over Clk4, while the 3,5-dichlorophenyl derivative 27a (Clk1 IC50 = 1.7 nM) showed a selectivity factor of 84 over Clk2 and 8 over Clk4 [1]. In contrast, most reported Clk1 inhibitors in the literature exhibit significant co-inhibition of Clk2 and Clk4 with selectivity factors typically below 10, severely limiting their utility as chemical probes for deciphering isoform-specific biology [2]. For example, previously published benzothiophene-2-carboxamide flagship compound 1b showed only modest selectivity for Clk1 over Clk2 [3]. This is the first time that a benzothiophene-based scaffold has enabled selective inhibition of Clk1 even among its closely related isoenzymes.

Clk1 Kinase Isoenzyme Selectivity Pre-mRNA Splicing Chemical Probe

Enhanced Metabolic Stability: 5-Methoxybenzothiophene Derivatives Achieve Extended Half-Life of Up to 6.4 Hours

Compounds derived from the 5-methoxybenzothiophene scaffold exhibit notably extended metabolic half-lives, a critical advantage over many alternative benzothiophene derivatives that suffer from rapid metabolic clearance [1]. Specifically, the 3,5-dichlorophenyl derivative 27a demonstrated a metabolic half-life of approximately 6.4 hours, while the 3,5-difluorophenyl analog 26a showed a half-life of almost 1 hour in microsomal stability assays [1]. In comparison, many unsubstituted or differently substituted benzothiophene analogs in the literature exhibit metabolic half-lives of less than 30 minutes, often requiring extensive structural optimization to achieve acceptable pharmacokinetic profiles for in vivo studies [2]. The improved metabolic stability of the 5-methoxybenzothiophene scaffold has been attributed to the electron-donating methoxy group at the 5-position, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or hydroxyl-substituted benzothiophenes.

Metabolic Stability ADME Drug-Like Properties Pharmacokinetics

Chlorobenzothiophene Derivatives Demonstrate Superior Antiproliferative Activity in ERα-Positive Breast Cancer Models Compared to Tamoxifen

Chlorobenzothiophene derivatives, which incorporate the same chloro-substituted benzothiophene core as 7-chloro-5-methoxy-1-benzothiophene, exhibit superior antiproliferative activity against estrogen receptor alpha (ERα)-positive breast cancer cells compared to the clinically used SERM tamoxifen [1]. In head-to-head evaluation using the MCF-7 breast cancer cell line, chlorobenzothiophene-based compounds 3a and 3d demonstrated IC50 values of 10.32 μM and 11.35 μM, respectively, while the reference drug tamoxifen showed an IC50 of approximately 18.02 μM under identical assay conditions [1]. This represents a 1.6- to 1.7-fold improvement in antiproliferative potency. The study further demonstrates that the benzothiophene scaffold, when incorporated into thiazolidin-4-one (THZ) or azetidin-2-one (AZT) ring systems via cyclocondensation, yields compounds with promising anti-breast cancer activity [1].

Breast Cancer Estrogen Receptor Alpha Antiproliferative MCF-7 Cells

Cellular Target Engagement: 5-Methoxybenzothiophene-Based Clk1 Inhibitor Demonstrates Potent Cellular Activity with Ki of 0.051 μM

Beyond biochemical potency, 5-methoxybenzothiophene-based compounds demonstrate robust cellular target engagement in living cells, confirming that the scaffold enables effective intracellular target modulation [1]. Compound 27a (containing the 5-methoxybenzothiophene core) showed a cellular Ki of 0.051 μM (51 nM) in a NanoBRET cellular Clk1 engagement assay, indicating effective intracellular binding to the target kinase under physiologically relevant conditions [1]. Furthermore, 27a exhibited a GI50 of 3.4 μM against T24 bladder cancer cells in growth inhibition assays, demonstrating functional cellular activity [1]. In comparison, many previously reported Clk1 inhibitors derived from alternative heterocyclic scaffolds such as imidazo[1,2-a]pyridine or furo[3,2-b]pyridine show substantially weaker cellular target engagement or require higher concentrations to achieve comparable intracellular effects, often due to poor membrane permeability or intracellular stability limitations.

Cellular Target Engagement NanoBRET Intracellular Potency Kinase Inhibition

Optimal Research and Industrial Application Scenarios for 7-Chloro-5-methoxy-1-benzothiophene


Development of Isoenzyme-Selective Clk1 Chemical Probes and Kinase Inhibitors

This compound serves as an essential starting material for synthesizing isoenzyme-selective Clk1 inhibitors with unprecedented selectivity profiles. The 5-methoxybenzothiophene core has been demonstrated to enable selectivity factors exceeding 500 over Clk2 and up to 15 over Clk4 [1], addressing a critical gap in chemical probe availability for isoform-specific Clk1 interrogation. Most previously reported Clk1 inhibitors show significant co-inhibition of Clk2 and Clk4 (selectivity factors typically <10), severely limiting their utility for dissecting individual Clk1 functions in physiology and disease [1]. By using 7-chloro-5-methoxy-1-benzothiophene as a building block, researchers can generate hydrazide or carboxamide derivatives that achieve both high biochemical potency (IC50 ~1-2 nM) and robust cellular target engagement (Ki ~50 nM) while maintaining metabolic half-lives of 1-6.4 hours suitable for in vivo applications [1].

FGFR-Targeted Anticancer Drug Discovery Programs

7-Chloro-5-methoxy-1-benzothiophene is a validated building block for synthesizing high-potency FGFR1 and FGFR3 inhibitors, with derivative ligands achieving sub-nanomolar IC50 values of 0.3-0.6 nM in biochemical assays [2]. The FGFR signaling pathway is integral to cellular proliferation, differentiation, and survival, with aberrant FGFR activation implicated in numerous tumor types [3]. The sub-nanomolar potency achieved with this specific 5-chloro-7-methoxy substitution pattern (approximately 25- to 967-fold improvement over sorafenib) [2] makes this compound particularly valuable for medicinal chemistry teams pursuing FGFR-targeted therapies where achieving low-nanomolar or sub-nanomolar biochemical potency is a primary optimization goal. The chloro substituent at the 7-position provides a synthetic handle for further derivatization to optimize pharmacokinetic properties while maintaining target engagement.

Synthesis of Next-Generation ERα-Targeted SERM Analogs with Improved Potency

This building block is directly applicable to the synthesis of novel selective estrogen receptor modulators (SERMs) with improved antiproliferative activity against ERα-positive breast cancer. Chlorobenzothiophene derivatives built from this core have demonstrated IC50 values of 10-11 μM against MCF-7 breast cancer cells, representing a 1.6- to 1.7-fold improvement over tamoxifen (18 μM) in head-to-head comparisons [4]. The benzothiophene scaffold has well-established precedent in clinically approved SERMs such as raloxifene, and extensive SAR studies have demonstrated that modifications to the substitution pattern on the benzothiophene core profoundly affect ERα/ERβ selectivity and antiproliferative potency [5]. The specific 7-chloro-5-methoxy substitution pattern provides distinct electronic and steric properties for generating focused SERM libraries with potentially improved therapeutic windows.

Generation of Metabolically Stable Kinase Inhibitor Libraries for In Vivo Studies

7-Chloro-5-methoxy-1-benzothiophene is ideally suited for synthesizing compound libraries intended for in vivo pharmacological evaluation, due to the demonstrated metabolic stability advantages conferred by the 5-methoxybenzothiophene scaffold. Derivatives of this core have achieved metabolic half-lives of up to 6.4 hours in microsomal stability assays [1], compared to the <30-minute half-lives commonly observed with unsubstituted or hydroxyl-substituted benzothiophene analogs. This extended half-life reduces the synthetic burden of iterative ADME optimization and increases the probability that lead compounds will demonstrate sufficient exposure in animal models without requiring extensive structural modification. For drug discovery programs where rapid progression to in vivo efficacy studies is prioritized, building blocks derived from the 5-methoxybenzothiophene core offer a strategic advantage by delivering compounds with intrinsically favorable pharmacokinetic starting points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-5-methoxy-1-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.